TH5487 TH5487 TH 5487 is a selective 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 2304947-71-3
VCID: VC0545143
InChI: InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)
SMILES: C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I
Molecular Formula: C19H18BrIN4O2
Molecular Weight: 541.1875

TH5487

CAS No.: 2304947-71-3

Cat. No.: VC0545143

Molecular Formula: C19H18BrIN4O2

Molecular Weight: 541.1875

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TH5487 - 2304947-71-3

Specification

CAS No. 2304947-71-3
Molecular Formula C19H18BrIN4O2
Molecular Weight 541.1875
IUPAC Name 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27)
Standard InChI Key FZLKVWWPFOLPKF-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I
Appearance Solid powder

Introduction

Chemical Structure and Synthesis

TH5487 features a piperidine-1-carboxamide backbone substituted with a 4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl group and a 4-iodophenyl moiety . Its molecular weight is 541.2 g/mol, with a molecular formula of C₁₉H₁₈BrIN₄O₂ .

PropertyValueSource
Molecular FormulaC₁₉H₁₈BrIN₄O₂
Molecular Weight541.2 g/mol
Synonyms2304947-71-3, TH-5487

The synthesis of TH5487 involves a targeted optimization campaign to enhance OGG1 inhibition while maintaining selectivity. Structural analogs, such as TH2840 and TH5411, were inactive, highlighting the critical role of the bromoimidazolone and iodoaniline substituents .

Mechanism of Action

TH5487 inhibits OGG1 via competitive binding to its active site, preventing the enzyme from excising 8-oxoG lesions . Key mechanistic insights include:

Active Site Binding

TH5487 mimics 8-oxoG, occupying the substrate-binding pocket of OGG1. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed reduced deuteration in OGG1 peptides near the active site, confirming direct engagement . Molecular docking simulations further suggest interactions between the benzimidazolone core and the guanine-binding cavity, with the 4-iodophenyl group extending into a hydrophobic pocket .

Impact on DNA Repair and Genomic Stability

  • Accumulation of 8-oxoG: TH5487 treatment increases genomic 8-oxoG levels in cells exposed to oxidative stress (e.g., KBrO₃), as evidenced by immunofluorescence assays .

  • Compromised BER: Inhibition of OGG1 glycosylase activity disrupts the BER pathway, leaving 8-oxoG lesions unrepaired .

Modulation of Inflammatory Pathways

OGG1 interacts with guanine-rich promoter regions to facilitate NF-κB recruitment, which drives proinflammatory gene expression. TH5487 reduces OGG1-DNA interactions, thereby decreasing NF-κB occupancy and transcription of cytokines like TNFα and IL-6 .

Cross-Talk with Backup Glycosylases

Inhibition of OGG1 triggers compensatory recruitment of NEIL1 and NEIL2, enzymes that recognize oxidized pyrimidines. TH5487-treated cells show increased NEIL1-GFP recruitment to DNA damage sites, indicating a functional redundancy in BER .

Preclinical Efficacy in Inflammatory Diseases

Pulmonary Inflammation

TH5487 suppresses neutrophil recruitment and proinflammatory cytokine production in murine models of TNFα- or LPS-induced lung inflammation. Key findings include:

ParameterTH5487 EffectModelDose/RouteSource
Neutrophil InfluxReduced by 85% ± 5%TNFα-challenged lung50 mg/kg IP
IL-6, CXCL1 ExpressionDecreased by >50%LPS-challenged lung50 mg/kg IP

Mechanistic Insights from Pulmonary Studies

  • OGG1-Dependent NF-κB Activity: TH5487 reduces NF-κB binding to promoters of proinflammatory genes (e.g., TNFAIP3, CXCL1) in chromatin immunoprecipitation assays .

  • Metabolic Stability: TH5487 is stable in vivo, with no major metabolites detected in murine pharmacokinetic studies .

Anti-Fibrotic Effects in Pulmonary Fibrosis

Bleomycin-Induced Murine Model

TH5487 attenuates idiopathic pulmonary fibrosis (IPF) progression by targeting TGF-β1-driven fibroblast activation.

OutcomeTH5487 EfficacyModelDose/RouteSource
Collagen DepositionReduced by >60%Bleomycin lung50 mg/kg IP
α-SMA, FibronectinDecreased in Western blotsHFL-1 fibroblasts10 μM in vitro
Immune Cell InfiltrationLower lymphocyte countsBleomycin lung50 mg/kg IP

Mechanism in Fibrosis

  • OGG1 Degradation: TH5487 promotes NEDD4L-mediated ubiquitination of OGG1, reducing its levels in fibrotic tissues .

  • TGF-β1/Smad7 Signaling: OGG1 suppresses Smad7, a TGF-β1 antagonist. Inhibition of OGG1 restores Smad7 activity, blunting fibrotic signaling .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, challenges remain:

  • Dosing Optimization: Efficacy in larger animals (e.g., non-human primates) is needed.

  • Combination Therapies: Potential synergy with existing anti-fibrotic agents (e.g., pirfenidone) warrants investigation.

Mechanistic Gaps

  • OGG1-Independent Effects: Whether TH5487 impacts other pathways (e.g., epigenetic regulation) remains unclear.

  • NEIL1/NEIL2 Compensatory Activity: Long-term consequences of BER redundancy require study .

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